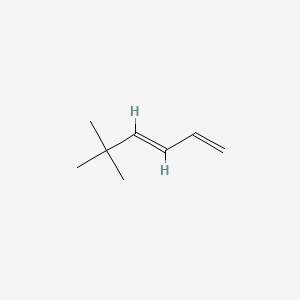
Calcium sulfide (Ca(Sx))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium sulfide is a chemical compound with the formula CaS. This white material crystallizes in cubes similar to rock salt. It is known for its high melting point and ionic bonding, which is consistent with its description as an ionic solid. Calcium sulfide is often studied as a component in processes that recycle gypsum, a byproduct of flue-gas desulfurization .
Preparation Methods
Calcium sulfide is primarily produced by the carbothermic reduction of calcium sulfate. This process involves the conversion of carbon, usually in the form of charcoal, to carbon dioxide: [ \text{CaSO}_4 + 2 \text{C} \rightarrow \text{CaS} + 2 \text{CO}_2 ] Additionally, calcium sulfide can be produced as a byproduct in the Leblanc process, which was historically used for producing sodium carbonate. In this process, sodium sulfide reacts with calcium carbonate: [ \text{Na}_2\text{S} + \text{CaCO}_3 \rightarrow \text{CaS} + \text{Na}_2\text{CO}_3 ] Millions of tons of calcium sulfide byproduct were discarded during the Leblanc process, causing extensive pollution .
Chemical Reactions Analysis
Calcium sulfide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to release hydrogen sulfide gas[ \text{CaS} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2\text{S} ]
Reaction with Acids: Reacts with acids such as hydrochloric acid to release hydrogen sulfide gas[ \text{CaS} + 2 \text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{S} ]
Oxidation: Can be oxidized by calcium sulfate to form calcium oxide and sulfur dioxide[ 3 \text{CaSO}_4 + \text{CaS} \rightarrow 4 \text{CaO} + 4 \text{SO}_2 ]
Scientific Research Applications
Calcium sulfide has various applications in scientific research and industry:
Environmental Applications: Used in the treatment of acidic wastewater and the removal of potentially toxic elements from the environment.
Luminescent Materials: Calcium sulfide-based luminophors are produced by recycling phosphogypsum, a byproduct of the phosphate industry.
Agriculture: Used as a soil amendment and in the production of commercial cement.
Mechanism of Action
Calcium sulfide exerts its effects primarily through its ability to release hydrogen sulfide gas upon hydrolysis. This gas can act as a reducing agent, converting soluble chromium (VI) to immobile chromium (III), a process referred to as "geochemical fixation" . The phosphorescent properties of calcium sulfide are due to its ability to glow red for up to an hour after exposure to light .
Comparison with Similar Compounds
- Magnesium sulfide (MgS)
- Strontium sulfide (SrS)
- Barium sulfide (BaS)
Properties
Key on ui mechanism of action |
Mode of action: Fungicide which acts directly and also by decomposition to elemental sulfur, which acts as a protective fungicide. Insecticide which acts by softening the wax of scale insects. |
|---|---|
CAS No. |
1344-81-6 |
Molecular Formula |
CaS5 |
Molecular Weight |
200.4 g/mol |
InChI |
InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2 |
InChI Key |
JNVCSEDACVAATK-UHFFFAOYSA-L |
Canonical SMILES |
[S-]SSS[S-].[Ca+2] |
Color/Form |
Deep orange liquid |
density |
1.28 @ 15.6 °C Relative density (water = 1): 1.28 |
physical_description |
Liquid A solution made from lime, sulfur, and water containing calcium polysulfide, free sulfur, and calcium thiosulfate; [Hawley] Orange liquid with odor of rotten eggs; [ICSC] Deep red orange liquid; [MSDSonline] ORANGE LIQUID WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. |
Related CAS |
1344-81-6 |
solubility |
Soluble in water CA POLYSULFIDE DECOMP IN WATER ON CONTACT WITH A GAS (ATM AIR OR CO2) AND REACTS WITH HEAVY METALS. THE HEAVY METALS ARE REMOVED AS PRACTICALLY INSOL PRECIPITATES. Solubility in water: miscible |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


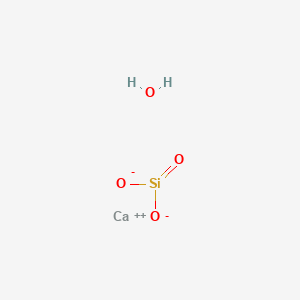
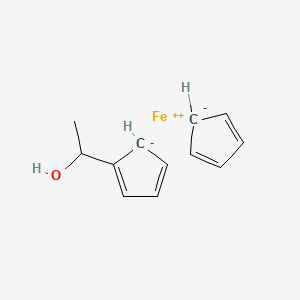
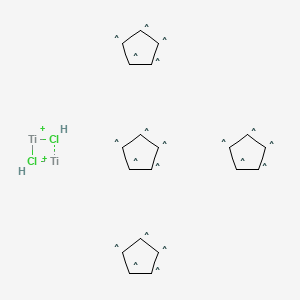
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)

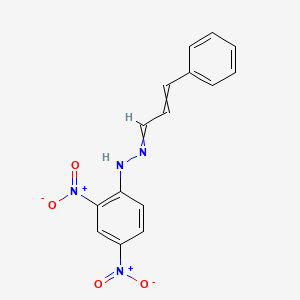
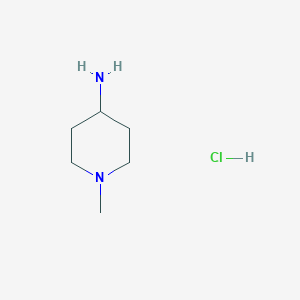
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
